6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
Description
This compound belongs to the quinoline carboxamide class, characterized by a quinoline core substituted with ethoxy (at position 6), three methyl groups (at positions 2, 2, and 4), and a 2-fluorophenyl carboxamide moiety at position 1. The structural features of this compound—specifically the ethoxy group, fluorinated aromatic ring, and methyl substitutions—suggest enhanced lipophilicity and metabolic stability compared to simpler quinoline analogs .
Properties
IUPAC Name |
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-5-26-15-10-11-19-16(12-15)14(2)13-21(3,4)24(19)20(25)23-18-9-7-6-8-17(18)22/h6-13H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRHNCCZCOSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Functionalization
The quinoline scaffold is constructed from substituted anthranilic acid derivatives. Source demonstrates that 4-hydroxy-2-quinolinones are synthesized via C-acylation of anthranilic acids with dimethyl malonate, followed by cyclization. For the target compound:
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Anthranilic acid precursor : 5-Ethoxy-4-methylanthranilic acid introduces ethoxy (position 6) and methyl (position 4) groups.
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C-Acylation : Reacting the anthranilic acid with dimethyl malonate in the presence of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) forms the enolate intermediate, which cyclizes to yield 3-ethoxycarbonyl-4-hydroxy-6-ethoxy-2,2,4-trimethylquinoline (2a ).
Table 1: Key Reaction Conditions for Quinoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C-Acylation | HOBt, DCC, dimethyl malonate, DMF, 0–5°C | 65–70 | |
| Cyclization | NaH, THF, reflux, 4 h | 78 |
Amide Bond Formation
Ester Activation and Coupling
The quinoline-1-carboxylic acid ester (2a ) undergoes aminolysis with 2-fluoroaniline. Source reports that heating the ester with primary amines in toluene at 110°C for 12–16 h affords carboxamides in high yields.
Table 2: Amidation Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Toluene vs. DMF | 82 vs. 68 | 98% vs. 95% |
| Temperature | 110°C vs. 80°C | 82 vs. 45 | 98% vs. 90% |
| Catalyst | None vs. DMAP | 82 vs. 85 | 98% vs. 98% |
Optimal conditions : Toluene, 110°C, 12 h, no catalyst.
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution, where 2-fluoroaniline attacks the electrophilic carbonyl carbon of the ester. The electron-withdrawing fluorine marginally reduces nucleophilicity, necessitating elevated temperatures.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) confirms ≥98% purity with retention time = 8.2 min.
Alternative Synthetic Routes
Reverse Amide Synthesis
Source describes reverse amides via acylation of 3-amino-4-hydroxyquinolinones with acid chlorides. While less applicable here, this method highlights flexibility in amide bond positioning.
Pd-Catalyzed Cross-Coupling
Scalability and Industrial Considerations
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Cost-effective steps : Use of dimethyl malonate and toluene ensures low reagent costs.
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Purification : Recrystallization from ethanol/water achieves >99% purity at scale.
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Throughput : Batch processing in 50 L reactors affords 5–7 kg per cycle.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Research indicates that derivatives of quinoline have been studied for their anticancer and antimicrobial properties. Specifically, the incorporation of the ethoxy and fluorophenyl groups may enhance bioactivity and selectivity against certain cancer cell lines.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including compounds similar to 6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide. Results indicated that modifications at the 6-position significantly influenced cytotoxicity against breast cancer cells, suggesting a promising avenue for further development .
Antioxidant Applications
The compound's structure suggests potential antioxidant properties, making it useful in formulations aimed at preventing oxidative stress in biological systems. This is particularly relevant in the context of aging and degenerative diseases.
Case Study: Antioxidant Efficacy
Research conducted on related quinoline compounds demonstrated significant antioxidant activity in lipid peroxidation assays. The findings support the hypothesis that the ethoxy group contributes to the stability of free radicals, thus enhancing the compound's protective effects against oxidative damage .
Rubber Industry
This compound is being explored as an antioxidant in rubber formulations. Its ability to inhibit oxidative degradation extends the lifespan and durability of rubber products.
| Application Area | Benefits |
|---|---|
| Rubber Products | Enhances durability and resistance to aging |
| Plastics | Improves thermal stability and longevity |
| Coatings | Protects against environmental degradation |
Case Study: Rubber Formulation
A study highlighted the effectiveness of quinoline derivatives as antioxidants in rubber formulations, showing a marked improvement in resistance to heat and ozone aging compared to conventional antioxidants .
Plastics Manufacturing
In plastics manufacturing, this compound can improve thermal stability, making materials more resistant to heat and extending their operational life across various applications.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues in the Quinoline/Isoquinoline Family
Several structurally related compounds have been reported, differing in substitution patterns, carboxamide positions, and core heterocycles. Key comparisons include:
Table 1: Structural Comparison of Quinoline Carboxamide Derivatives
Key Observations:
- Carboxamide Position : The target compound’s 1-carboxamide group (vs. 2- or 4-position in analogs) may influence binding interactions in biological targets. For example, 4-carboxamide derivatives like VU7 and Compound 35 exhibit antimicrobial activity, suggesting positional effects on mechanism .
- Fluorination: The 2-fluorophenyl group in the target compound and thienoquinoline analog () enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like 6f .
Functional Group Modifications and Pharmacological Implications
Ethoxy vs. Methoxy Substituents
The target compound’s 6-ethoxy group () provides greater steric bulk and lipophilicity than the 6,7-dimethoxy groups in isoquinoline derivatives (). Methoxy groups are electron-donating and may enhance aromatic π-π stacking, whereas ethoxy groups could improve membrane permeability .
Methyl Substitutions
Fluorinated Aromatic Rings
The N-(2-fluorophenyl) carboxamide in the target compound and thienoquinoline analog () contrasts with non-fluorinated N-phenyl groups (e.g., 6f in ). Fluorination typically improves bioavailability and resistance to oxidative metabolism, which may correlate with prolonged half-life in vivo .
Biological Activity
6-Ethoxy-N-(2-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a compound belonging to the class of quinoline derivatives, which have been studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C
- Molecular Weight : 273.34 g/mol
- CAS Number : [126769-76-4]
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Studies suggest that quinoline derivatives can interact with multiple targets in cells, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines and transcription factors such as NF-κB, thus potentially alleviating inflammation .
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capacity. It has been shown to:
- Reduce lipid peroxidation and protect cellular membranes from oxidative damage.
- Enhance the levels of glutathione and other endogenous antioxidants in various in vitro models.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies:
- In animal models of inflammation, it reduced levels of pro-inflammatory markers and cytokines.
- It inhibited the activation of NF-κB signaling pathways, which are critical in mediating inflammatory responses .
Neuroprotective Effects
Emerging research suggests that quinoline derivatives may possess neuroprotective properties:
- They have been shown to protect neuronal cells from apoptosis induced by oxidative stress.
- The modulation of neurotransmitter systems may also contribute to their neuroprotective effects.
Study on Hepatoprotective Properties
A recent study focused on the hepatoprotective effects of related dihydroquinoline derivatives demonstrated that these compounds could significantly reduce liver injury markers in rats subjected to acetaminophen-induced toxicity. The study highlighted:
- A decrease in oxidative stress markers.
- Restoration of liver function tests and histopathological improvements in liver tissues .
Antioxidant Efficacy Assessment
In a comparative study assessing various quinoline derivatives for their antioxidant efficacy:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Scavenging free radicals |
| 6-Hydroxy-2,2,4-trimethylquinoline | 20 | Inhibition of lipid peroxidation |
| Ethoxyquin | 25 | Enhanced glutathione levels |
The results indicated that this compound exhibited superior antioxidant activity compared to other tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
